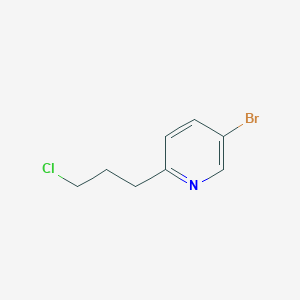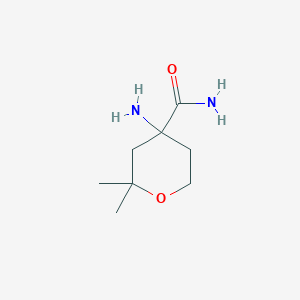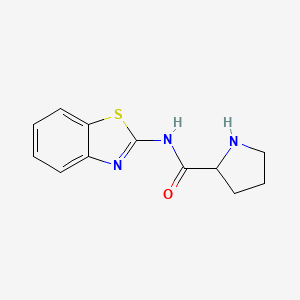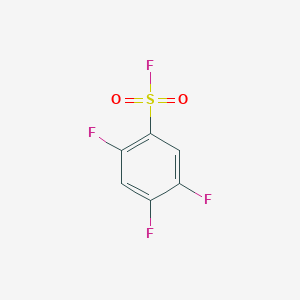![molecular formula C11H18N2O2 B13218663 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the synthesis can be achieved by reacting 3-propyl-4,5-dihydro-1,2,4-oxadiazole with n-butanal in the presence of manganese dioxide as an oxidizing agent . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-infective properties, including antibacterial and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes . This interaction can inhibit the activity of enzymes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern on the oxadiazole ring and the presence of a cyclopentanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H18N2O2 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-2-5-9-12-10(15-13-9)8-11(14)6-3-4-7-11/h14H,2-8H2,1H3 |
Clave InChI |
WRXKQRMCMPRMJA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NOC(=N1)CC2(CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)




![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)



![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
